Cas no 1019769-63-1 (4-(5-fluoro-2-hydroxyphenyl)butan-2-one)

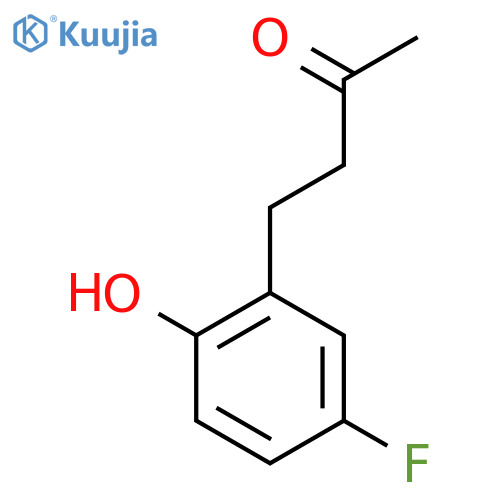

1019769-63-1 structure

商品名:4-(5-fluoro-2-hydroxyphenyl)butan-2-one

4-(5-fluoro-2-hydroxyphenyl)butan-2-one 化学的及び物理的性質

名前と識別子

-

- 4-(5-fluoro-2-hydroxyphenyl)butan-2-one

- 1019769-63-1

- SCHEMBL1405167

- EN300-1998612

-

- インチ: 1S/C10H11FO2/c1-7(12)2-3-8-6-9(11)4-5-10(8)13/h4-6,13H,2-3H2,1H3

- InChIKey: FSYMRCHOHTXOAB-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=C(C=1)CCC(C)=O)O

計算された属性

- せいみつぶんしりょう: 182.07430775g/mol

- どういたいしつりょう: 182.07430775g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 37.3Ų

4-(5-fluoro-2-hydroxyphenyl)butan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1998612-5g |

4-(5-fluoro-2-hydroxyphenyl)butan-2-one |

1019769-63-1 | 5g |

$3520.0 | 2023-09-16 | ||

| Enamine | EN300-1998612-0.05g |

4-(5-fluoro-2-hydroxyphenyl)butan-2-one |

1019769-63-1 | 0.05g |

$1020.0 | 2023-09-16 | ||

| Enamine | EN300-1998612-0.25g |

4-(5-fluoro-2-hydroxyphenyl)butan-2-one |

1019769-63-1 | 0.25g |

$1117.0 | 2023-09-16 | ||

| Enamine | EN300-1998612-0.5g |

4-(5-fluoro-2-hydroxyphenyl)butan-2-one |

1019769-63-1 | 0.5g |

$1165.0 | 2023-09-16 | ||

| Enamine | EN300-1998612-2.5g |

4-(5-fluoro-2-hydroxyphenyl)butan-2-one |

1019769-63-1 | 2.5g |

$2379.0 | 2023-09-16 | ||

| Enamine | EN300-1998612-10g |

4-(5-fluoro-2-hydroxyphenyl)butan-2-one |

1019769-63-1 | 10g |

$5221.0 | 2023-09-16 | ||

| Enamine | EN300-1998612-0.1g |

4-(5-fluoro-2-hydroxyphenyl)butan-2-one |

1019769-63-1 | 0.1g |

$1068.0 | 2023-09-16 | ||

| Enamine | EN300-1998612-1g |

4-(5-fluoro-2-hydroxyphenyl)butan-2-one |

1019769-63-1 | 1g |

$1214.0 | 2023-09-16 | ||

| Enamine | EN300-1998612-1.0g |

4-(5-fluoro-2-hydroxyphenyl)butan-2-one |

1019769-63-1 | 1g |

$0.0 | 2023-06-07 |

4-(5-fluoro-2-hydroxyphenyl)butan-2-one 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

1019769-63-1 (4-(5-fluoro-2-hydroxyphenyl)butan-2-one) 関連製品

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬